

Technical Support Center: Mitigating Cytotoxicity of Triazolopyrimidine-Based Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B1590318

[Get Quote](#)

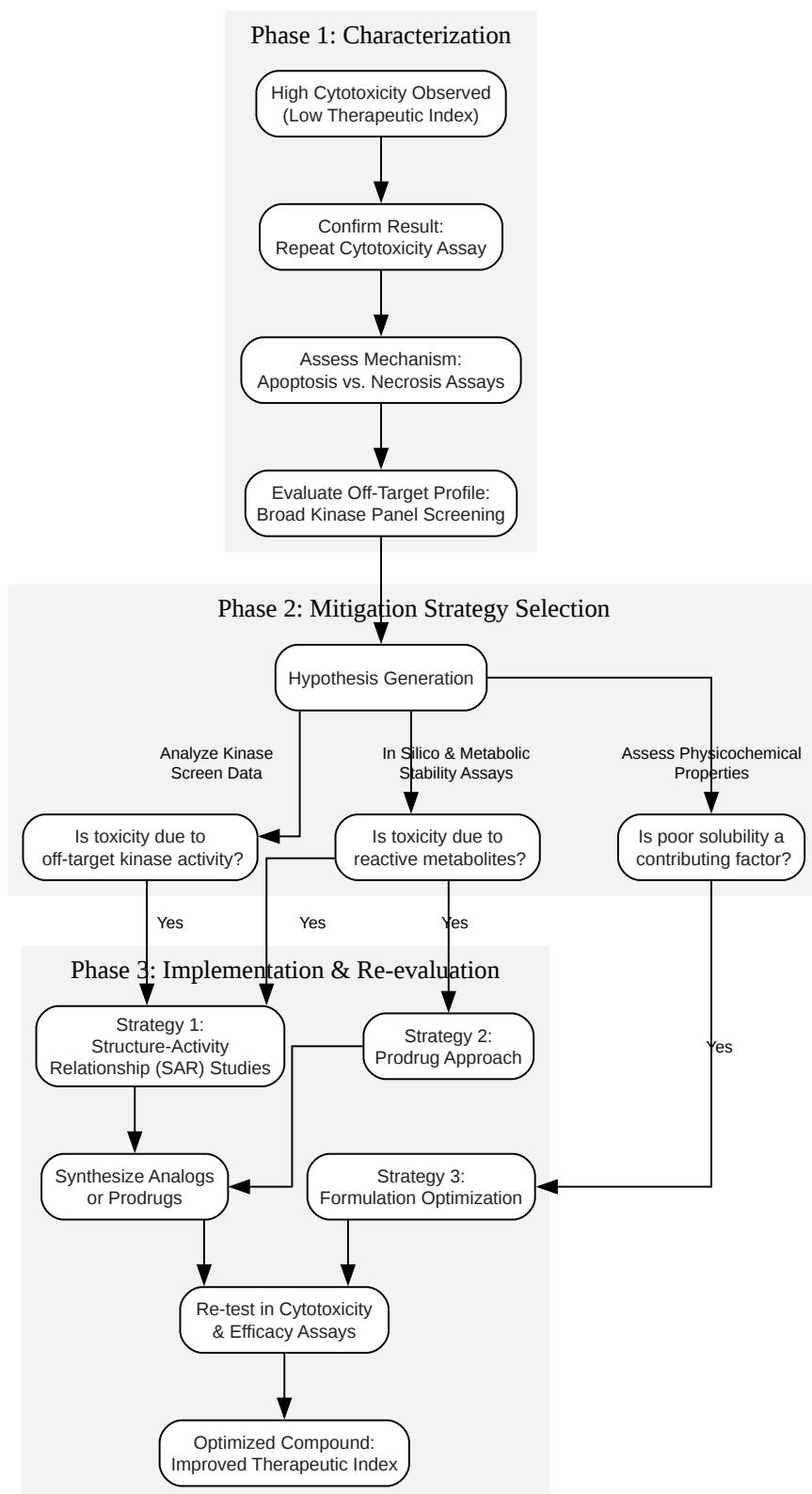
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based compounds. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to address the common challenge of cytotoxicity. By understanding the underlying mechanisms and employing targeted experimental approaches, you can optimize your compounds to enhance their therapeutic index.

Section 1: Understanding the Core Problem: Why Do Triazolopyrimidines Exhibit Cytotoxicity?

Triazolopyrimidines are a versatile class of heterocyclic compounds, many of which are potent kinase inhibitors. However, their mechanism of action can also lead to off-target effects and general cellular toxicity. Understanding the root cause is the first step in rationally designing solutions.

Q1: What are the primary drivers of cytotoxicity for this class of compounds?

A1: Cytotoxicity in triazolopyrimidine-based compounds typically stems from several key factors:


- Off-Target Kinase Inhibition: Many kinases share structural similarities in their ATP-binding pockets. A triazolopyrimidine designed for a specific cancer-related kinase might inadvertently inhibit other essential kinases that regulate normal cell functions like proliferation and survival, leading to toxicity.[1][2]
- Formation of Reactive Metabolites: During metabolism in the liver, primarily by Cytochrome P450 (CYP) enzymes, the chemical structure of a compound can be altered to form chemically reactive metabolites.[3][4][5] These highly reactive molecules can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, induction of apoptosis, and even organ damage, particularly drug-induced liver injury (DILI).[3][5][6]
- Mitochondrial Dysfunction: Some compounds can interfere with mitochondrial function, disrupting the electron transport chain, reducing ATP production, and increasing the generation of reactive oxygen species (ROS). This oxidative stress can trigger apoptotic cell death pathways.[7][8]
- Disruption of Microtubule Dynamics: Certain triazolopyrimidine derivatives have been shown to interfere with microtubule (MT) integrity, which is crucial for cell division, structure, and transport.[9][10] While this is a desirable trait for anticancer agents, it can cause toxicity in non-cancerous, rapidly dividing cells.

Section 2: Troubleshooting & Optimization Strategies

When your lead compound shows promising efficacy but unacceptable cytotoxicity, a systematic troubleshooting process is essential. This section provides a logical workflow and specific strategies to mitigate toxicity.

Workflow for Cytotoxicity Mitigation

The following diagram outlines a systematic approach to identifying and addressing cytotoxicity issues with your triazolopyrimidine compounds.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for characterizing and mitigating compound cytotoxicity.

Q2: My compound is highly potent but also highly toxic to normal cells. Where do I start?

A2: The first step is to differentiate between on-target and off-target toxicity and determine the therapeutic index.

- Calculate the Selectivity Index (SI): The SI is a crucial metric that compares the cytotoxicity of a compound in normal cells versus its desired activity (e.g., killing cancer cells). It is calculated as:
 - $SI = CC50 / IC50$
 - CC50 (50% Cytotoxic Concentration): The concentration of the compound that kills 50% of normal, healthy cells.
 - IC50 (50% Inhibitory Concentration): The concentration that achieves 50% of the desired inhibitory effect (e.g., inhibiting a target enzyme or killing 50% of cancer cells).[\[11\]](#)

A high SI value is desirable, as it indicates that the compound is selectively toxic to the target cells (e.g., cancer) at concentrations that are safe for normal cells.[\[11\]](#)

- Broad-Spectrum Kinase Panel: Screen your compound against a large panel of kinases. This will reveal if your compound is hitting unintended kinases that might be essential for the survival of normal cells. If significant off-target activity is identified, this becomes a primary focus for medicinal chemistry efforts.[\[12\]](#)

Q3: How can I use Structure-Activity Relationships (SAR) to reduce cytotoxicity?

A3: SAR studies are fundamental to rationally designing safer compounds. The goal is to identify which parts of the molecule are responsible for toxicity versus efficacy.[\[9\]](#)[\[10\]](#)[\[13\]](#)

- Causality: Often, minor structural modifications can dramatically alter a compound's off-target profile or metabolic fate. For example, blocking a site of metabolic activation can prevent the formation of reactive metabolites.[\[3\]](#)
- Experimental Approach:

- Identify Metabolic Hotspots: Use in vitro assays with liver microsomes to identify how your compound is metabolized. Mass spectrometry can pinpoint the exact sites on the molecule that are being modified (e.g., hydroxylated).
- Systematic Modification: Synthesize a series of analogs where you systematically modify different positions of the triazolopyrimidine core and its substituents.[\[13\]](#)[\[14\]](#) For instance, studies have shown that modifications at the C6 and C7 positions of the triazolopyrimidine ring can significantly impact activity and cellular effects.[\[9\]](#)
- Block Metabolism: If a metabolic hotspot is identified, try to block it by substituting a hydrogen atom with a fluorine atom or a methyl group. This can prevent the formation of a toxic metabolite.
- Improve Selectivity: If off-target kinase activity is the issue, analyze the crystal structures of your target and off-target kinases. Design modifications that introduce steric hindrance for binding to the off-target kinase while preserving affinity for the primary target.

Q4: Can a prodrug strategy help reduce toxicity?

A4: Absolutely. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[\[15\]](#)[\[16\]](#)[\[17\]](#) This is an excellent strategy when the parent drug has toxicity issues.[\[15\]](#)[\[16\]](#)[\[18\]](#)

- Causality: The prodrug approach can reduce systemic toxicity by limiting the exposure of healthy tissues to the active, and potentially toxic, form of the drug.[\[16\]](#)[\[17\]](#) By designing the prodrug to be activated only at the target site (e.g., within a tumor that has high levels of a specific enzyme), you can significantly improve the therapeutic window.[\[18\]](#)
- Common Prodrug Strategies:
 - Enzyme-Activated Prodrugs: Attach a moiety to your compound that is cleaved by an enzyme predominantly found in the target tissue (e.g., certain proteases or phosphatases in tumors).[\[19\]](#)
 - Glutathione (GSH)-Activated Prodrugs: Cancer cells often have higher concentrations of glutathione (GSH) than normal cells. Designing a prodrug that is activated by GSH can lead to tumor-selective drug release.[\[16\]](#)[\[18\]](#)

- Solubility-Enhancing Prodrugs: Attaching a highly soluble group (like a phosphate or a glucuronide) can improve a compound's physicochemical properties and prevent toxicity related to poor solubility and precipitation.[15]

Q5: How can formulation changes impact cytotoxicity?

A5: Formulation strategies can mitigate toxicity by altering the drug's pharmacokinetic and pharmacodynamic properties.[20] This approach doesn't change the molecule itself but controls how it is delivered and distributed in the body.

- Causality: Many toxic effects are related to high peak plasma concentrations (Cmax).[20] By using a formulation that provides a controlled or sustained release, you can maintain the drug concentration within the therapeutic window, avoiding the sharp peaks that can cause toxicity.
- Formulation Approaches:
 - Lipid-Based Formulations: Encapsulating the drug in liposomes or lipid nanoparticles can alter its distribution, often leading to preferential accumulation in tumor tissues (the "EPR effect") and reducing exposure to healthy organs.[21][22]
 - Polymeric Nanoparticles: Similar to liposomes, biodegradable polymers can be used to encapsulate the drug, controlling its release and targeting.[21]
 - Amorphous Solid Dispersions: For poorly soluble drugs, converting the crystalline form to a higher-energy amorphous form dispersed within a polymer can improve dissolution and bioavailability, potentially allowing for lower, less toxic doses.[22]

Section 3: Experimental Protocols & Data Interpretation

Accurate and reproducible data is the foundation of good science. This section provides step-by-step protocols for common cytotoxicity assays and guidance on interpreting the results.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[23]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[24]
- Compound Treatment: Prepare serial dilutions of your triazolopyrimidine compound. Remove the old media from the cells and add the media containing the various compound concentrations. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" (media only) wells.[23]
- Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator. The incubation time is a critical parameter and may need to be optimized.[25]
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]
- Solubilization: Carefully remove the media and add 100 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[23]
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]

Protocol 2: LDH Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7]

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a

reaction that produces a colored formazan product.

Step-by-Step Methodology:

- Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
- Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
- Lysis Control: To create a "maximum LDH release" control, add a lysis buffer to the control wells and incubate for 15 minutes.
- Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant.
- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Data Acquisition: Measure the absorbance at 490 nm.
- Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, untreated, and maximum release controls.[\[26\]](#)

Data Interpretation & Troubleshooting

Q6: How do I accurately calculate and interpret my IC50/CC50 values?

A6: The IC50 is the concentration of a compound required to inhibit a biological process by 50%.[\[27\]](#)[\[28\]](#)

- Calculation: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit your dose-response data to a sigmoidal curve (log(inhibitor) vs. response). The software will calculate the IC50 value.[\[27\]](#)
- Interpretation: A lower IC50 value indicates a more potent compound. However, this value is highly dependent on experimental conditions like cell type, incubation time, and cell density. [\[27\]](#)[\[28\]](#) Therefore, always run a reference compound to ensure consistency between experiments.

- Relative vs. Absolute IC50: It's important to understand what your "50%" is relative to. The relative IC50 is the concentration that produces a response halfway between the top and bottom plateaus of your fitted curve. The absolute IC50 is the concentration that corresponds to a 50% reduction compared to the 0% and 100% controls. For most applications, the relative IC50 is used.[29][30]

Table 1: Troubleshooting Common Cytotoxicity Assay Issues

Issue Observed	Potential Cause(s)	Recommended Solution(s)
High variability between replicate wells	Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.	Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Ensure formazan crystals are fully dissolved before reading.[25]
High background signal in "media only" wells	Contamination of media or reagents; Compound precipitates and interferes with absorbance reading.	Use fresh, sterile reagents; Visually inspect wells for precipitation before adding reagents. Check for compound interference with the assay chemistry.[26]
Unexpected results (e.g., no dose-response)	Incorrect compound concentration; Compound instability in media; Assay incubation time is too short or too long.	Verify stock solution concentration; Test compound stability over the incubation period; Perform a time-course experiment to find the optimal endpoint.[25]
Discrepancy between MTT and LDH results	Different mechanisms of cell death.	MTT measures metabolic activity (apoptosis/necrosis), while LDH measures membrane rupture (necrosis/late apoptosis). Discrepancies provide clues about the mechanism of toxicity. Complement with assays like Annexin V/PI staining.[31]

Section 4: Frequently Asked Questions (FAQs)

Q7: My compound shows cytotoxicity in a cancer cell line but also in a normal fibroblast line. How do I know if it's a good candidate? A7: This is where the Selectivity Index (SI) is critical. A compound can be cytotoxic to both, but if it is significantly more potent against the cancer cell

line (e.g., an SI of >10, and ideally >100), it may still be a viable candidate. The acceptable SI depends on the therapeutic indication.

Q8: Can the solvent I use, like DMSO, be causing the cytotoxicity? A8: Yes. Solvents like DMSO and ethanol can be cytotoxic at higher concentrations.[\[24\]](#) It is crucial to keep the final solvent concentration consistent across all wells and as low as possible (typically $\leq 0.5\%$ for DMSO). Always run a vehicle control (media + solvent) to measure the baseline cytotoxicity of the solvent itself.[\[24\]](#)

Q9: How do I differentiate between apoptosis and necrosis? A9: This is a key mechanistic question. Assays like Annexin V/PI staining, analyzed by flow cytometry or high-content imaging, are the gold standard.

- Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis.
- Propidium Iodide (PI) is a DNA dye that can only enter cells with compromised membranes, indicating necrosis or late-stage apoptosis.[\[31\]](#)

Q10: My compound is not cytotoxic in vitro, but shows toxicity in animal models. What could be the reason? A10: This common issue often points towards metabolism. The parent compound might be safe, but it is converted into a toxic metabolite by liver enzymes in vivo.[\[3\]\[6\]](#) This highlights the importance of conducting metabolic stability assays with liver microsomes or hepatocytes early in the discovery process to anticipate in vivo toxicity.[\[5\]](#)

References

- Pumford, N. R., & Halmes, N. C. (n.d.). Drug damage to the liver: role of reactive metabolites and pharmacokinetics. PubMed. [\[Link\]](#)
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.).
- Ma, P., & Zhao, L. (n.d.).
- Boelsterli, U. A., & Lim, P. L. K. (2007).
- Amal, H., & El-Aneed, A. (2024). Drug reactive metabolite-induced hepatotoxicity: a comprehensive review. Taylor & Francis Online. [\[Link\]](#)
- Creative Bioarray. (n.d.). In Vitro Cytotoxicity. [\[Link\]](#)
- Boelsterli, U. A., & Lim, P. L. K. (2007). Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science. Semantic Scholar. [\[Link\]](#)
- Kosheeka. (n.d.).

- Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [\[Link\]](#)
- Zhang, L., et al. (2021). Evaluation of Structure-Activity Relationship of Microtubule (MT)
- Lo, H. H., & Anders, M. W. (2011). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. PMC - NIH. [\[Link\]](#)
- Pamies, D., & Hartung, T. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [\[Link\]](#)
- Lo, H. H., & Anders, M. W. (2011). Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Taylor & Francis Online. [\[Link\]](#)
- Sorkun, Z., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. [\[Link\]](#)
- Papatriantafyllou, M., et al. (2019). Cytotoxic Activity of Organotin(IV)
- Cao, C. J., et al. (2015). In Vitro Methods To Measure Toxicity Of Chemicals.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [\[Link\]](#)
- Kushner, J. A., et al. (2004). Synthesis and SAR of[3][4][6]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [\[Link\]](#)
- El-Sayed, W. A., et al. (2020). Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action. PubMed. [\[Link\]](#)
- Al-Lazikani, B., et al. (2012). New strategies for targeting kinase networks in cancer. PMC - NIH. [\[Link\]](#)
- Li, Y., et al. (2024). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega. [\[Link\]](#)
- Cancer World Archive. (2015). Managing common toxicities with new tyrosine kinase inhibitors. [\[Link\]](#)
- Al-Ostoot, F. H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. [\[Link\]](#)
- Sebaugh, J. L. (2011).
- ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids. [\[Link\]](#)
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [\[Link\]](#)
- Vidal-Giménez, F., et al. (2024).
- van Rooyen, J. (2015). Why do we have to measure IC50, CC50 and SI?.
- Al-Samhari, S., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Wang, S., et al. (2024).
- Dutta, S., et al. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.

- Caignard, D. H., et al. (1995). Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed. [Link]
- Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [Link]
- Nare, B., et al. (2016). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC - NIH. [Link]
- De Rutte, J., & Wang, J. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
- Imedex. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. [Link]
- Hanker, A. B., & Arteaga, C. L. (2024). Overcoming Therapeutic Resistance in Triple-Negative Breast Cancer: Targeting the Undrugged Kinome. MDPI. [Link]
- Purdue e-Pubs. (n.d.).
- Hosseini-Gerami, L. (2024). Fixing failed drugs: AI solutions for toxicity in drug discovery – part 1. Drug Target Review. [Link]
- Oncology Brothers. (2024). Managing Toxicities of TKIs and HIF-2 inhibitor in Renal Cell Carcinoma (RCC). YouTube. [Link]
- World Pharma Today. (n.d.).
- Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure?. YouTube. [Link]
- Promega Corporation. (2021).
- RSC Publishing. (n.d.). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. [Drug damage to the liver: role of reactive metabolites and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archive.cancerworld.net [archive.cancerworld.net]
- 13. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 23. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. clyte.tech [clyte.tech]
- 28. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [Technical Support Center: Mitigating Cytotoxicity of Triazolopyrimidine-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590318#reducing-cytotoxicity-of-triazolopyrimidine-based-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com